N-(3-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

N-(3-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-15-7-5-6-14(12-15)22-18(24)13-28-19-20(25)23(11-10-21-19)16-8-3-4-9-17(16)27-2/h3-12H,13H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVGQPDSKXVUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves the following steps:

Formation of the pyrazinone core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfanylacetamide group: This step involves the reaction of the pyrazinone intermediate with a suitable thiol and acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with thioamide groups have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the methoxy groups may enhance lipophilicity, improving cell membrane permeability and bioavailability .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 29 | |

| Compound B | HeLa | 35 | |

| N-(3-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | MCF-7 | TBD | Current Study |

Antimicrobial Activity

The thioamide group is known for enhancing antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains. Preliminary findings suggest that this compound may exhibit promising antibacterial properties.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of similar compounds. For instance:

- Study on Antitumor Activity : A compound structurally related to this compound was found to inhibit tumor growth in vivo models. The study reported a significant reduction in tumor size compared to controls .

- Antimicrobial Evaluation : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]acetamide: Lacks the sulfanyl group.

N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]thioacetamide: Contains a thioacetamide group instead of sulfanylacetamide.

Uniqueness

N-(3-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is unique due to the presence of both methoxyphenyl and sulfanylacetamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

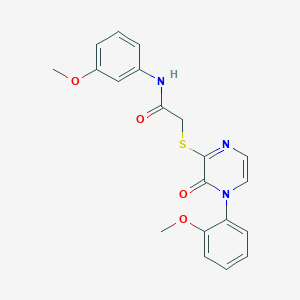

The molecular formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 482.60 g/mol |

| CAS Number | Not specified |

| Chemical Structure | Structure |

Note : The structure should be included as an image for clarity.

1. Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related thiazolidin derivatives showed promising in vitro antimicrobial activity against various bacterial strains, suggesting that modifications in the phenolic structure can enhance efficacy .

2. Anti-inflammatory Activity

In vitro studies have demonstrated that compounds with a similar scaffold can reduce inflammation markers. A notable finding was that certain derivatives displayed substantial anti-inflammatory activity, likely due to their ability to inhibit pro-inflammatory cytokines . The mechanism may involve the modulation of signaling pathways associated with inflammation.

3. Cytotoxic Activity

Cytotoxicity assays using MTT methods have shown that compounds structurally related to this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported an IC50 value of 29 μM for a closely related derivative against HeLa cells . This suggests potential applications in cancer therapy.

Case Studies

Case Study 1 : A derivative of the compound was tested against a panel of bacterial strains, showing effective inhibition of growth at concentrations as low as 10 µg/mL. This indicates a strong potential for development into an antimicrobial agent.

Case Study 2 : In a cytotoxicity evaluation involving various cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.

Research Findings

Recent studies have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions through hydrogen bonding and hydrophobic contacts, which are critical for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.